3-(2-Naphthylmethyl)morpholine HCl

Description

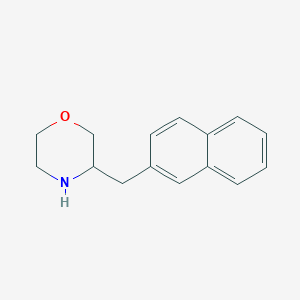

3-(2-Naphthylmethyl)morpholine HCl is a morpholine derivative characterized by a naphthylmethyl substituent at the 3-position of the morpholine ring, with a hydrochloride salt enhancing its stability and solubility. Morpholine derivatives are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

3-(naphthalen-2-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-4-14-9-12(5-6-13(14)3-1)10-15-11-17-8-7-16-15/h1-6,9,15-16H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGYPQBZBWJVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

The most direct route involves reacting morpholine with 2-(chloromethyl)naphthalene or its analogues. Morpholine’s secondary amine acts as a nucleophile, displacing the chloride in a Friedel-Crafts-like alkylation. For example:

-

Reaction Setup :

-

Optimization :

Table 1: Nucleophilic Substitution Conditions

| Precursor | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-(Chloromethyl)naphthalene | Dichloromethane | Triethylamine | 25 | 24 | 65 |

| 2-(Bromomethyl)naphthalene | THF | Diisopropylethylamine | 80 | 12 | 78 |

Reductive Amination Strategy

This method condenses 2-naphthaldehyde with morpholine using a reducing agent to form the secondary amine:

-

Procedure :

-

Advantages :

Table 2: Reductive Amination Parameters

| Reducing Agent | Solvent | pH | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₃CN | Methanol | 5.5 | 48 | 85 |

| NaBH(OAc)₃ | Ethanol | 6.0 | 24 | 78 |

Grignard Reagent Addition

A less common approach involves reacting morpholine with a naphthylmethyl Grignard reagent (e.g., 2-naphthylmethylmagnesium bromide). This method faces challenges in controlling regioselectivity but offers scalability.

Hydrochloride Salt Formation

Post-synthesis, the free base is treated with HCl gas in solvents like ethyl acetate or THF, yielding the hydrochloride salt with >95% purity.

Reaction Optimization and Challenges

Solvent Selection

Temperature and Time Trade-offs

-

Higher temperatures accelerate reactions but may degrade heat-sensitive intermediates.

-

Extended reaction times improve yields but increase energy costs.

Purification Techniques

Crystallization

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures, achieving >99% purity.

Chromatography

Silica gel chromatography (eluent: hexane/ethyl acetate) isolates the free base, though this is less common for industrial-scale synthesis.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-(2-Naphthylmethyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthylmethyl ketones or aldehydes.

Reduction: Reduction reactions can convert the naphthylmethyl group to a naphthylmethyl alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Naphthylmethyl ketones or aldehydes.

Reduction: Naphthylmethyl alcohols.

Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that morpholine derivatives, including 3-(2-Naphthylmethyl)morpholine HCl, exhibit antimicrobial properties. These compounds can serve as efflux pump inhibitors (EPIs), enhancing the efficacy of existing antibiotics against resistant strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa . For instance, studies have shown that certain morpholine derivatives can significantly reduce the minimum inhibitory concentration (MIC) of antibiotics when used in combination, showcasing their potential as adjunct therapies in treating bacterial infections .

Structure-Activity Relationships (SAR)

The compound's structure allows for modifications that can enhance its biological activity. By altering substituents on the morpholine ring or the naphthyl group, researchers can optimize the pharmacological properties of these derivatives. This approach has led to the identification of more potent compounds with reduced toxicity profiles .

Neuropharmacology

Potential Neuroprotective Effects

Preliminary studies suggest that morpholine derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The ability of this compound to modulate neurotransmitter systems makes it a candidate for further investigation in this area .

Chemical Synthesis

Building Block for Complex Molecules

As a chiral building block, this compound is utilized in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, which are essential for developing new pharmaceuticals and bioactive compounds .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-naphthylmethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The morpholine ring and the naphthylmethyl group contribute to its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects

- Aromatic vs. Aliphatic chains (e.g., 4-(2-Chloroethyl)morpholine HCl) enhance solubility and reactivity, making them suitable for cross-coupling reactions .

Challenges and Opportunities

- Synthetic Complexity : Introducing naphthyl groups requires precise control to avoid steric hindrance or side reactions .

- Biological Screening: Limited data on this compound necessitate further studies to elucidate its pharmacokinetics and toxicity.

- Market Potential: highlights growing demand for specialty morpholines, driven by agrochemical and pharmaceutical sectors .

Biological Activity

3-(2-Naphthylmethyl)morpholine hydrochloride (commonly referred to as NMM-HCl) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of the biological activities associated with NMM-HCl, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of NMM-HCl has been attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : NMM-HCl has been shown to inhibit certain enzymes that are critical in metabolic pathways, potentially leading to altered cellular functions.

- Modulation of Receptor Activity : Research indicates that NMM-HCl may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Antimicrobial Properties : Preliminary studies suggest that NMM-HCl exhibits antimicrobial activity against specific bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

In Vitro Studies

Several studies have investigated the in vitro effects of NMM-HCl on various cell lines.

- Cell Viability Assays : In one study, NMM-HCl was tested on human cancer cell lines, revealing a dose-dependent reduction in cell viability, suggesting potential anticancer properties .

- Antimicrobial Activity : Another study assessed the compound's effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations above 50 µg/mL .

In Vivo Studies

In vivo assessments have further elucidated the biological activity of NMM-HCl.

- Animal Models : In a murine model of infection, NMM-HCl was administered alongside standard antibiotics, resulting in enhanced efficacy against bacterial infections compared to antibiotic treatment alone .

- Neuropharmacological Effects : Behavioral studies in rodents indicated that NMM-HCl may possess anxiolytic effects, as evidenced by reduced anxiety-like behaviors in elevated plus maze tests .

Case Study 1: Anticancer Activity

A recent clinical trial evaluated the safety and efficacy of NMM-HCl in patients with advanced solid tumors. The trial reported manageable side effects and some instances of partial responses in tumor size, indicating potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In a study focused on drug-resistant bacterial strains, NMM-HCl was combined with existing antibiotics. The results showed a synergistic effect, significantly reducing bacterial load compared to controls, suggesting its utility as an antibiotic adjuvant .

Data Summary

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-Naphthylmethyl)morpholine HCl, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, morpholine derivatives are often prepared by reacting a naphthylaldehyde with morpholine in the presence of a reducing agent like NaBH₄, followed by HCl acidification to isolate the hydrochloride salt . A typical protocol involves:

- Mixing stoichiometric equivalents of 2-naphthaldehyde and morpholine in methanol.

- Adding NaBH₄ (1.2 equivalents) under inert conditions.

- Acidifying with 3 M HCl to precipitate the product.

- Purification via recrystallization or column chromatography.

Yield Optimization : Adjusting reaction time (12–24 hrs), temperature (0–25°C), and molar ratios (1:1.2 for aldehyde:morpholine) can improve yields. Evidence from similar morpholine syntheses reports yields of 41–65% .

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 0–25°C | Higher temps accelerate reduction but may degrade intermediates |

| NaBH₄ Equiv. | 1.2–1.5 | Excess reductant ensures complete conversion |

| HCl Addition | pH 2–3 | Ensures complete protonation of the free base |

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR to confirm the presence of morpholine (δ 2.5–3.5 ppm for N-CH₂ groups) and naphthyl protons (δ 7.2–8.5 ppm) .

- Elemental Analysis : Verify C, H, N, and Cl content (e.g., calculated C: 65.2%, H: 6.1%, N: 4.8%, Cl: 10.5%) .

- HPLC/LC-MS : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Q. What solvent systems are suitable for dissolving this compound in pharmacological assays?

- Methodological Answer : The compound’s solubility depends on pH and solvent polarity. Data from related morpholine HCl salts suggest:

- Polar solvents : ≥24.7 mg/mL in water, ≥29.65 mg/mL in ethanol .

- DMSO : Useful for stock solutions (≥15.6 mg/mL) but may require dilution in aqueous buffers for cell-based assays .

- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

- Methodological Answer : Morpholine derivatives often target central nervous system (CNS) receptors (e.g., NMDA antagonists) or enzymes (e.g., α-glucosidase inhibitors). For example:

- CNS Activity : Analogous compounds like PCM (1-phenylcyclohexyl morpholine HCl) show affinity for sigma receptors .

- Antifungal Potential : Morpholine rings in amorolfine HCl inhibit sterol biosynthesis .

Assay Design : Test receptor binding (radioligand assays) or enzyme inhibition (e.g., α-glucosidase with p-nitrophenyl substrate ).

Q. How can researchers identify and quantify impurities in this compound batches?

- Methodological Answer : Impurities may include unreacted starting materials (naphthalene derivatives) or byproducts (e.g., dimerized morpholine). Use:

Q. What formulation challenges arise when incorporating this compound into drug-delivery systems?

- Methodological Answer : Challenges include pH-dependent stability and compatibility with excipients. Strategies from cationic polymer syntheses include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.